2-(4-methoxyphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential therapeutic benefits. In
Scientific Research Applications
Anticancer and COX Inhibitory Activity
Research on related thiazole and thiadiazole derivatives has shown significant promise in the field of medicine, particularly in the development of anticancer and COX (cyclooxygenase) inhibitory drugs. For example, certain 5,6-diaryl-1,2,4-triazine derivatives have been synthesized and found to exhibit strong inhibitory activity on the COX-2 enzyme, suggesting potential for anti-inflammatory and anticancer applications. Compound 4k, within this group, showed higher selectivity for the COX-2 enzyme, indicating its potential utility in targeted therapy with minimal side effects (Ertas et al., 2022).
Antimicrobial and Antifungal Activities
The synthesis of novel thiazole derivatives has also been investigated for their antimicrobial and antifungal activities. A study synthesized thiazole derivatives incorporating a pyrazole moiety, which exhibited significant antibacterial and antifungal activities. Among these, certain compounds demonstrated high efficacy against both bacterial and fungal strains, underscoring the potential of thiazole-based compounds in developing new antimicrobial agents (Saravanan et al., 2010).
Optoelectronic Properties
In materials science, thiazole-based compounds have been explored for their optoelectronic properties. For instance, the synthesis and characterization of thiazole-based polythiophenes have shown that these compounds exhibit promising optical and electronic properties, making them suitable for applications in electronic devices and materials. The study highlights the potential use of thiazole derivatives in the development of new materials for optoelectronic applications (Camurlu & Guven, 2015).
VEGF-A Inhibition for Anticancer Applications
Another significant application of related compounds is in the inhibition of VEGF-A (Vascular Endothelial Growth Factor A), a critical target in cancer therapy. Benzophenone-thiazole derivatives have been synthesized and evaluated for their potential to inhibit VEGF-A, showing promising antiproliferative effects in both in vitro and in vivo models. This suggests the role of such derivatives in the development of new therapeutic agents targeting cancer cell proliferation (Prashanth et al., 2014).
Mechanism of Action
Target of Action
The primary target of 2-(4-methoxyphenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is tyrosinase , an enzyme that plays a crucial role in the melanogenesis process .
Mode of Action
The compound interacts with tyrosinase in a competitive manner, inhibiting its activity . This interaction results in the prevention of melanin synthesis, a key process in skin pigmentation .
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . This results in a decrease in melanin production, which can lead to a reduction in skin pigmentation .
Result of Action
The inhibition of tyrosinase activity by 2-(4-methoxyphenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide leads to a decrease in melanin production . This can result in a reduction in skin pigmentation, making the compound potentially useful in the treatment of hyperpigmentation disorders .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with certain enzymes and proteins
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-20-12-6-4-11(5-7-12)9-15(19)18-16-17-13(10-22-16)14-3-2-8-21-14/h2-8,10H,9H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIESTWGCGWOENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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